molecular formula C12H12ClN3O B6326929 3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine CAS No. 1240973-61-8

3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine

Cat. No.: B6326929
CAS No.: 1240973-61-8
M. Wt: 249.69 g/mol
InChI Key: AZUAPFGBVOILBK-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine is a pyridine derivative featuring a 2-chloro-5-methoxyphenyl substituent at the pyridine ring’s 3-position and amino groups at the 2- and 6-positions. The chloro and methoxy groups on the phenyl ring introduce electron-withdrawing and electron-donating effects, respectively, which modulate the compound’s electronic properties and reactivity.

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)pyridine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-7-2-4-10(13)9(6-7)8-3-5-11(14)16-12(8)15/h2-6H,1H3,(H4,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUAPFGBVOILBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(N=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The chloro and methoxy groups can enhance its binding affinity to the target proteins, influencing its pharmacological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between 3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine and related pyridine derivatives:

Compound Name Substituents Functional Groups Reactivity/Observations Applications
This compound 3-(2-Chloro-5-methoxyphenyl) Amino (2,6), Chloro, Methoxy Enhanced hydrogen-bonding capability; chloro group may confer metabolic stability Potential pharmaceuticals/agrochemicals (inferred)
3-Chloro-5-methoxy-2,6-dinitropyridine 3-Chloro-5-methoxy, 2,6-dinitro Nitro (2,6), Chloro, Methoxy High reactivity due to nitro groups; synthesized via nitration Intermediate in pesticide/medicine synthesis
Pyridine-2,6-diamine None (parent compound) Amino (2,6) Prone to oxidation-induced polymerization; limited stability under microbial conditions Limited due to instability
3-(3-(4-((3-Ethynylbenzyl)oxy)benzyl)isoxazol-5-yl)pyridine-2,6-diamine Isoxazole, Ethynylbenzyloxy Amino (2,6), Isoxazole, Ethynyl Bulky substituents increase lipophilicity; ethynyl group may alter electronic properties Not specified; likely medicinal (e.g., kinase inhibitors)

Reactivity and Stability

  • Nitro vs. Amino Groups: The nitro groups in 3-chloro-5-methoxy-2,6-dinitropyridine confer strong electron-withdrawing effects, enhancing reactivity in substitution reactions.
  • Degradation Behavior : Pyridine-2,6-diamine undergoes rapid oxidation and polymerization under microbial treatment, as evidenced by brown discoloration. The target compound’s chloro and methoxyphenyl substituents may sterically hinder such degradation, though experimental confirmation is needed.
  • Synthetic Challenges : Nitration (used for 3-chloro-5-methoxy-2,6-dinitropyridine ) requires harsh conditions, while the target compound’s synthesis likely involves milder amination steps, affecting scalability and purity.

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